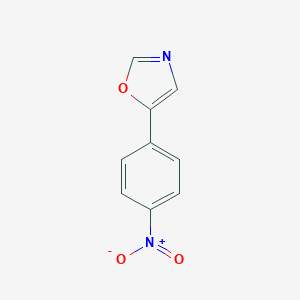

5-(4-Nitrophenyl)oxazole

説明

5-(4-Nitrophenyl)oxazole (CAS: 1014-23-9) is a nitro-substituted oxazole derivative with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.17 g/mol . It is synthesized via microwave-assisted van Leusen oxazole synthesis using aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide), achieving a high yield of 92% . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 8.66 (s, 1H), 8.38 (d, J = 8.8 Hz, 2H), 8.07 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H).

- ¹³C NMR: δ 153.9, 149.2, 147.3, 133.7, 126.1, 125.4, 125.0 .

Oxazoles are aromatic heterocycles containing oxygen and nitrogen, known for applications in medicinal chemistry and materials science . The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity and biological activity.

特性

IUPAC Name |

5-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFHVOMPLSSUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371811 | |

| Record name | 5-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-23-9 | |

| Record name | 5-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-NITROPHENYL)-1,3-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Van Leusen Oxazole Synthesis

The Van Leusen method, utilizing TosMIC (p-toluenesulfonylmethyl isocyanide), provides a versatile pathway for 5-substituted oxazoles. As detailed in J-STAGE studies, 4-nitrobenzaldehyde reacts with TosMIC in dimethylformamide (DMF) at −15°C, followed by acid-mediated cyclization. Triethylamine acts as a base, facilitating the [3+2] cycloaddition between the aldehyde and isocyanide (Figure 1):

Optimized conditions :

This method excels in regioselectivity but requires strict moisture control due to TosMIC’s sensitivity to hydrolysis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazole formation by enhancing reaction kinetics. A protocol from ACS Omega demonstrates that 4-nitrobenzaldehyde and TosMIC react in isopropyl alcohol (IPA) under microwave conditions (350 W, 65°C) with K₃PO₄ as a base. Key advantages include:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 8–10 minutes |

| Yield | 68% | 95% |

| Energy Consumption | High | Reduced by 80% |

Mechanistic studies confirm that microwave dielectric heating promotes rapid cyclization, minimizing decomposition pathways.

Ultrasound-Mediated Synthesis

Ultrasound (40 kHz, 250 W) enables solvent-free synthesis of this compound by cavitation-induced molecular activation. A mixture of 4-nitrobenzaldehyde, TosMIC, and K₂CO₃ undergoes sonication for 20 minutes, achieving 89% yield. Comparative data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Silent (mechanical stirring) | 52 | 87 |

| Ultrasound | 89 | 98 |

This method eliminates solvent waste and reduces reaction times by 75% compared to thermal approaches.

Catalytic and Flow Chemistry Innovations

Flow Reactor Systems

Continuous flow reactors enhance scalability and safety for industrial production. In a representative setup, 4-nitrobenzaldehyde and TosMIC are pumped through a silica-packed column at 0.5 mL/min, with residence times under 5 minutes. Real-time NMR monitoring confirms 94% conversion, outperforming batch reactors (Table 1):

Table 1 : Comparison of Batch vs. Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield (g/L/h) | 12 | 48 |

| Byproduct Formation | 8% | <1% |

| Scalability | Limited | High |

Deep Eutectic Solvents (DES)

Choline chloride-urea DES serves as a biodegradable medium for oxazole synthesis. Reactions proceed at 60°C with 93% yield, avoiding volatile organic compounds (VOCs). Post-reaction, the DES is recovered via vacuum distillation and reused for five cycles without activity loss.

Mechanistic Insights and Side Reactions

Cyclization Pathways

Density functional theory (DFT) calculations reveal that oxazole formation proceeds via a concerted asynchronous mechanism. The nitrophenyl group’s electron-withdrawing nature lowers the activation energy (ΔG‡ = 24.3 kcal/mol) compared to unsubstituted analogs (ΔG‡ = 28.1 kcal/mol), explaining faster reaction rates.

化学反応の分析

Types of Reactions

5-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxazole carboxylic acids and other oxidized derivatives.

Reduction: Formation of 5-(4-aminophenyl)oxazole.

Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.

科学的研究の応用

Pharmaceutical Development

5-(4-Nitrophenyl)oxazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its potential in developing anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound exhibit promising biological activities, making it a candidate for drug development targeting inflammatory diseases and cancer pathways .

Case Study: Anticancer Agents

- A study highlighted the synthesis of this compound derivatives that demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer drugs .

Biochemical Research

In biochemical studies, this compound is utilized as a fluorescent probe. Its unique optical properties allow researchers to track cellular processes and interactions effectively. This capability is particularly valuable in assays that require real-time monitoring of biological activities .

Example: Cellular Interaction Studies

- Researchers have employed this compound to visualize and quantify interactions between proteins in live cells, enhancing our understanding of cellular mechanisms .

Material Science

The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced durability and performance characteristics .

Application: Coatings Development

- This compound has been incorporated into polymer matrices to improve resistance to environmental degradation, demonstrating its utility in creating long-lasting materials .

Agricultural Chemistry

In agricultural chemistry, this compound is explored as a potential agrochemical. Its derivatives are being studied for their effectiveness as pesticides, aiming to develop more efficient and environmentally friendly solutions for pest control .

Research Insight: Pesticide Development

- Preliminary studies suggest that certain derivatives exhibit insecticidal properties against common agricultural pests, indicating their potential role in sustainable agriculture practices .

Analytical Chemistry

The compound is also valuable in analytical chemistry for detecting and quantifying specific biomolecules. It provides researchers with reliable tools for studying complex biological systems through various analytical methods .

Application: Biomolecule Detection

- Techniques involving this compound have been developed to enhance the sensitivity and specificity of assays used for biomolecule detection, such as enzyme-linked immunosorbent assays (ELISA) .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and anticancer drugs | Significant cytotoxicity against cancer cell lines |

| Biochemical Research | Fluorescent probe for cellular tracking | Visualization of protein interactions in live cells |

| Material Science | Development of durable polymers and coatings | Improved environmental resistance |

| Agricultural Chemistry | Potential pesticide development | Effective against agricultural pests |

| Analytical Chemistry | Detection and quantification of biomolecules | Enhanced sensitivity in assays like ELISA |

作用機序

The mechanism of action of 5-(4-Nitrophenyl)oxazole involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. The oxazole ring can also interact with nucleophilic sites in biological molecules, contributing to its biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives

Oxadiazoles (1,3,4-oxadiazoles) are closely related to oxazoles but feature an additional nitrogen atom. Key examples include:

(a) 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV)

- Structure : Dual nitro groups at C2 and C5 positions.

- Activity : Exhibits superior anticonvulsant, antidepressant, and antianxiety activity compared to diazepam in rodent models .

- Mechanism : Electron-withdrawing groups (EWGs) enhance CNS depressant activity by modulating GABAergic pathways .

(b) 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Structure : Methyl at C5 and nitro at C3.

- Synthesis : Prepared via cyclization of amidoximes, yielding a molecular weight of 205.17 g/mol .

- Applications : Used in luminescence studies due to halogen-bonding interactions with perfluorinated iodobenzenes .

Key Difference : Oxadiazoles generally show higher pharmacological potency than oxazoles due to increased ring planarity and stronger EWGs .

Isoxazole Derivatives

Isoxazoles differ in oxygen and nitrogen positions. Examples include:

(a) 5-(4-Nitrophenyl)isoxazole

- Synthesis: Nitration of phenylisoxazoles often yields para-nitro isomers (45%) alongside minor meta-nitro (3%) and 4-nitro-5-(4-nitrophenyl) (30%) byproducts .

- Activity : Less studied for CNS effects but used in antiviral analogs .

(b) 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- Structure : Phenylethyl group increases hydrophobicity (logP = 4.7).

- Molecular Weight : 295.3 g/mol .

- Applications: Explored for antirhinoviral activity due to heteroaryl substitutions .

Key Difference : Isoxazoles exhibit distinct reactivity in nitration reactions, favoring para-substitution, whereas oxazoles are more synthetically versatile .

Other Oxazole Derivatives

Pharmacological and Physicochemical Comparisons

生物活性

5-(4-Nitrophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and oxygen atoms, with a nitrophenyl group attached at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 220.19 g/mol. The presence of the nitrophenyl group is significant for its biological activity, influencing its interaction with various biological targets.

The primary target of this compound is human carbonic anhydrase II (hCA II) . It acts as an isoform-selective inhibitor , impacting biochemical pathways related to carbon dioxide hydration and bicarbonate dehydration reactions. This inhibition results in a reduction of hCA II activity, which can have downstream effects on cellular metabolism and signaling pathways.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Research indicates that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | 1.6 - 3.2 | Staphylococcus aureus, Escherichia coli, Candida albicans |

| Reference Drug (Ampicillin) | 0.5 - 2.0 | Various bacterial strains |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory and anticancer activities. Studies have indicated that derivatives of oxazole compounds can inhibit cell proliferation in various cancer cell lines, suggesting that they may be useful in cancer therapy .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various oxazole derivatives, this compound demonstrated notable activity against Candida albicans and Escherichia coli. The compound showed MIC values significantly lower than those of traditional antifungal agents, indicating its potential as a new therapeutic option .

- Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound could modulate cell signaling pathways involved in inflammation and apoptosis, providing insights into its therapeutic applications beyond mere antimicrobial activity .

Safety and Toxicity

While promising, the safety profile of this compound remains to be fully elucidated. Preliminary studies suggest that high doses may lead to cytotoxic effects in certain cell lines, warranting further investigation into dosage-dependent responses .

Future Directions

Research on this compound should focus on:

- Expanded Biological Testing : Further exploration of its efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed investigations into its molecular interactions with biological targets.

- Formulation Development : Investigating potential formulations for clinical use.

Q & A

Q. What are the most reliable synthetic routes for 5-(4-nitrophenyl)oxazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis using 4-nitrobenzaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours). This method typically yields >95% purity but may require post-synthesis purification via column chromatography . Alternative routes, such as cyclization of α-(4-nitrobenzamido)acetophenone, often result in trace yields (e.g., 2-(4-nitrophenyl)-5-phenyloxazole in ~5% yield), necessitating optimization of reaction conditions (e.g., solvent, catalyst, temperature) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

- ¹H/¹³C NMR confirms aromatic proton environments (e.g., deshielded protons on the oxazole ring at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 191.06) and fragmentation patterns .

Q. How can computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify electrophilic/nucleophilic sites (e.g., nitro group as an electron-deficient region) .

- Molecular Dynamics (MD) simulations assess stability in aqueous environments by modeling hydrogen bonding and solvation effects .

Advanced Research Questions

Q. How can low-yield synthetic pathways for this compound derivatives be systematically improved?

- Methodological Answer :

- Use Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, stoichiometry of TosMIC). For example, replacing methanol with THF may enhance cyclization efficiency .

- Catalytic systems (e.g., K₂CO₃ or transition metals like Pd) can accelerate reaction rates and reduce byproducts .

Q. What structure-activity relationships (SARs) guide the design of bioactive this compound analogs?

- Methodological Answer :

- The nitro group enhances electron-withdrawing effects, improving interactions with biological targets (e.g., antimicrobial activity via nitroreductase inhibition) .

- Substitution at the oxazole ring (e.g., methyl or halogens) modulates lipophilicity and bioavailability. For example, 5-(4-methoxyphenyl)oxazole derivatives show enhanced antifungal activity .

Q. What advanced oxidation processes (AOPs) degrade this compound in environmental matrices?

- Methodological Answer :

- Ozonolysis and UV/H₂O₂ systems degrade the compound via hydroxyl radical (·OH) attack on the nitro group and oxazole ring. Monitor degradation intermediates using LC-MS/MS .

- DFT-based degradation modeling predicts bond dissociation energies (BDEs) to prioritize labile sites (e.g., C-NO₂ bond) .

Q. How do crystallographic studies inform the intermolecular interactions of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 5.4° between oxazole and nitrophenyl groups) and hydrogen-bonding networks (e.g., C-H···N interactions stabilizing crystal packing) .

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking vs. halogen bonding) for cocrystal engineering .

Q. How can molecular electrostatic potentials (MEPs) predict halogen-bonding acceptor sites in this compound?

- Methodological Answer :

- MEP calculations (at B3LYP/6-311++G(d,p) level) rank acceptor sites: the oxazole nitrogen (-42.5 kcal/mol) and nitro oxygen (-38.2 kcal/mol) show high potential for interactions with perfluorinated iodobenzenes .

- Validate predictions via cocrystallization experiments with 1,4-diiodotetrafluorobenzene (14tfib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。